5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-
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Overview
Description
5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo- is a complex heterocyclic compound. It is known for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The compound’s unique structure, which includes a benzothiazole fused with a quinoline ring, contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid derivatives typically involves multi-step reactions. One common approach starts with the condensation of 2,4-dichlorobenzoic acid and 2,4-dichloro-5-fluoroacetophenone . This is followed by a series of reactions including nitration, cyclization, and functional group modifications to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substituting agents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield nitro derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Industry: Utilized in the development of phototoxic agents for use in photodynamic therapy.
Mechanism of Action
The mechanism of action of 5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid derivatives involves the inhibition of key enzymes and molecular targets. For instance, these compounds have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. Additionally, the compounds may interact with other molecular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5H-thiazolo[3,2-a]quinoline-4-carboxylic acid derivatives: Known for their antimicrobial activities.
Benzothiazole derivatives: Widely studied for their anticancer properties.
Quinoline derivatives: Used in the treatment of malaria and other infectious diseases.
Uniqueness
5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid derivatives are unique due to their fused heterocyclic structure, which imparts a combination of properties from both benzothiazole and quinoline moieties. This structural uniqueness contributes to their diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C31H21F2N5O7S |
---|---|
Molecular Weight |
645.6 g/mol |
IUPAC Name |
2-[4-[3-(2,6-difluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazin-1-yl]-3-nitro-5-oxo-[1,3]benzothiazolo[3,2-a]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C31H21F2N5O7S/c1-15-24(27(34-45-15)25-17(32)5-4-6-18(25)33)29(40)36-11-9-35(10-12-36)21-14-20-16(13-22(21)38(43)44)28(39)26(31(41)42)30-37(20)19-7-2-3-8-23(19)46-30/h2-8,13-14H,9-12H2,1H3,(H,41,42) |
InChI Key |
CMQQTJQUFFZBLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2F)F)C(=O)N3CCN(CC3)C4=C(C=C5C(=C4)N6C7=CC=CC=C7SC6=C(C5=O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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